molecular formula C12H19N3O4S2 B14490830 4-Amino-6-cyclohexylbenzene-1,3-disulfonamide CAS No. 63649-70-7

4-Amino-6-cyclohexylbenzene-1,3-disulfonamide

Cat. No.: B14490830
CAS No.: 63649-70-7
M. Wt: 333.4 g/mol
InChI Key: LEFBSALWCFUWDS-UHFFFAOYSA-N
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Description

4-Amino-6-cyclohexylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-cyclohexylbenzene-1,3-disulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-substituted benzene is subjected to sulfonation using reagents like sulfuric acid or chlorosulfonic acid to introduce sulfonamide groups.

    Cyclohexylation: Finally, the cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-cyclohexylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide groups can be reduced to sulfonic acids under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives or sulfonic acids.

    Reduction: Amino derivatives or desulfonated products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-cyclohexylbenzene-1,3-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-cyclohexylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chlorobenzene-1,3-disulfonamide: Known for its use as a reference standard in pharmaceutical testing.

    4-Amino-6-methylbenzene-1,3-disulfonamide: Studied for its potential biological activities.

    4-Amino-6-phenylbenzene-1,3-disulfonamide: Explored for its unique chemical properties and applications.

Uniqueness

4-Amino-6-cyclohexylbenzene-1,3-disulfonamide stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.

Properties

CAS No.

63649-70-7

Molecular Formula

C12H19N3O4S2

Molecular Weight

333.4 g/mol

IUPAC Name

4-amino-6-cyclohexylbenzene-1,3-disulfonamide

InChI

InChI=1S/C12H19N3O4S2/c13-10-6-9(8-4-2-1-3-5-8)11(20(14,16)17)7-12(10)21(15,18)19/h6-8H,1-5,13H2,(H2,14,16,17)(H2,15,18,19)

InChI Key

LEFBSALWCFUWDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

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